5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate amines and carbonyl compounds under controlled conditions. Common reagents might include alkyl halides, amines, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions could occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines, amines, or other derivatives.
Scientific Research Applications
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-3-ethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-propylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-butylpyrimidine-2,4(1h,3h)-dione
Uniqueness
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione might exhibit unique properties due to the pentyl group, which could influence its solubility, reactivity, and interaction with biological targets compared to shorter or longer alkyl chain derivatives.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-amino-1-methyl-3-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-6-13-9(14)8(11)7-12(2)10(13)15/h7H,3-6,11H2,1-2H3 |
InChI Key |
DDDCOLNKFQVJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C(=CN(C1=O)C)N |
Origin of Product |
United States |
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